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Compound of Interest

Compound Name: N-benzyl-N-methylglycine

Cat. No.: B175578

Data Presentation

The following tables summarize hypothetical quantitative data for the conformational analysis
of N-benzyl-N-methylglycine, as would be obtained from the computational protocol
described above. This data is for illustrative purposes to demonstrate the expected output of
such a theoretical study.

Table 1: Relative Energies of Hypothetical N-benzyl-N-methylglycine Conformers

Relative Relative ZPVE . .
. Relative Gibbs
Electronic Corrected Boltzmann
Conformer ID Free Energy .
Energy Energy Population (%)
(kcal/mol)
(kcal/mol) (kcal/mol)
Conf-1 0.00 0.00 0.00 75.3
Conf-2 0.85 0.82 1.10 15.1
Conf-3 1.50 1.45 2.05 4.8
Conf-4 2.10 2.00 2.80 1.9
Conf-5 2.50 2.42 3.30 0.9

Calculations performed at the B3LYP/6-311++G(d,p) level of theory with a PCM for water.
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Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer
(Conf-1) of N-benzyl-N-methylglycine
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Parameter Atoms Involved Value

Bond Lengths (A)

C(carbonyl)-O(hydroxyl) 1.355
C(carbonyl)=0 1.210
C(alpha)-C(carbonyl) 1.525
N-C(alpha) 1.460
N-C(methyl) 1.465
N-C(benzyl) 1.470
C(benzyl)-C(phenyl) 1.510

Bond Angles (°) **

0O=C-C(alpha) 1245
N-C(alpha)-C(carbonyl) 112.0
C(alpha)-N-C(methyl) 115.0
C(alpha)-N-C(benzyl) 1145
C(methyl)-N-C(benzyl) 113.0
N-C(benzyl)-C(phenyl) 1135

Dihedral Angles (°) **

0O=C-C(alpha)-N 178.5
C(carbonyl)-C(alpha)-N-
(carbony)-C(alpha) 650
C(benzyl)
C(carbonyl)-C(alpha)-N-
( yl)-C(alpha) 175.0
C(methyl)
C(alpha)-N-C(benzyl)-
(alpha) (benzyl) 85 0

C(phenyl)

Geometries optimized at the B3LYP/6-311++G(d,p) level of theory.
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Visualization of Computational Workflow and
Energetics

Visual diagrams are essential for conceptualizing the workflow of theoretical studies and the
relationships between different molecular states. The following diagrams, generated using the
DOT language, adhere to the specified formatting guidelines.
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Computational Workflow for Conformational Analysis

1. Initial 3D Structure
Generation

2. Conformational Search
(e.g., MM or Semi-empirical)

3. DFT Geometry Optimization
of Unigue Conformers
(e.g., BLYP/6-311++G(d,p))

4. Frequency Calculation

Check for Imaginary Frequencies

Identify Transition State

(If Imaginary Freq. Exists) Confirmed Local Minima

5. Single Point Energy Refinement 7. Property Calculation
(Higher Level of Theory, optional) (e.g., NMR, IR Spectra)

6. Thermodynamic Analysis
(Relative Free Energies)

Click to download full resolution via product page

Caption: A typical workflow for quantum chemical calculations.
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Caption: A hypothetical potential energy surface diagram.
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Conclusion

This technical guide outlines a comprehensive theoretical framework for the structural and
conformational analysis of N-benzyl-N-methylglycine. By employing established quantum
chemical methods such as DFT, it is possible to gain deep insights into the molecule's
preferred geometries, relative stabilities of conformers, and other physicochemical properties.
The presented workflow, from initial structure generation to property calculation, provides a
robust protocol for researchers. The illustrative data and visualizations underscore the type of
detailed information that can be obtained, which is invaluable for rational drug design and the
development of new chemical entities. While the specific quantitative results presented here
are hypothetical, the described methodology is directly applicable and provides a clear path for
a rigorous computational investigation of N-benzyl-N-methylglycine.

 To cite this document: BenchChem. [theoretical calculations on N-benzyl-N-methylglycine
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175578#theoretical-calculations-on-n-benzyl-n-
methylglycine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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